molecular formula C8H7NOS B1656457 Thiocyanic acid, 4-methoxyphenyl ester CAS No. 5285-90-5

Thiocyanic acid, 4-methoxyphenyl ester

Cat. No.: B1656457
CAS No.: 5285-90-5
M. Wt: 165.21 g/mol
InChI Key: IPIDKUNLAGUKAZ-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-methoxyphenyl ester, also known by its chemical formula C8H7NOS, is an organic compound with a molecular weight of 165.21 g/mol This compound is characterized by the presence of a thiocyanate group (SCN) attached to a 4-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 4-methoxyphenyl ester typically involves the reaction of 4-methoxyphenol with thiocyanic acid or its derivatives under controlled conditions. One common method includes the use of thiocyanic acid methyl ester in an anhydrous solvent like dichloromethane . The reaction is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Thiocyanic acid, 4-methoxyphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as halides or other nucleophiles in the presence of a catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Major Products Formed:

    Substitution: Products vary based on the nucleophile used.

    Oxidation: Major products include sulfoxides and sulfones.

Scientific Research Applications

Thiocyanic acid, 4-methoxyphenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-methoxyphenyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the thiocyanate group acts as a versatile intermediate .

Comparison with Similar Compounds

  • Thiocyanic acid, methyl ester
  • Thiocyanic acid, ethyl ester
  • Thiocyanic acid, phenyl ester

Comparison: Thiocyanic acid, 4-methoxyphenyl ester is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and oxidation reactions compared to its analogs .

Properties

IUPAC Name

(4-methoxyphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIDKUNLAGUKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200869
Record name Thiocyanic acid, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5285-90-5
Record name Thiocyanic acid, 4-methoxyphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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